molecular formula C19H19FN2O3 B5621551 [4-(3-FLUOROBENZOYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE

[4-(3-FLUOROBENZOYL)PIPERAZINO](2-METHOXYPHENYL)METHANONE

Cat. No.: B5621551
M. Wt: 342.4 g/mol
InChI Key: SUPQSWPRMBOLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorobenzoyl)piperazinomethanone is a chemical compound with the molecular formula C19H19FN2O3. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities . This compound is characterized by the presence of a fluorobenzoyl group and a methoxyphenyl group attached to a piperazine ring.

Preparation Methods

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-(3-Fluorobenzoyl)piperazinomethanone undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor binding and signaling pathways.

    Medicine: It has potential therapeutic applications due to its interaction with specific receptors in the body.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluorobenzoyl)piperazinomethanone involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that play a role in the contraction of smooth muscles in blood vessels and other tissues . The compound acts as an antagonist, blocking the action of endogenous neurotransmitters like noradrenaline and epinephrine, which can lead to various therapeutic effects.

Comparison with Similar Compounds

Similar compounds include:

    Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent.

Compared to these compounds, 4-(3-Fluorobenzoyl)piperazinomethanone has unique structural features that may confer distinct pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-17-8-3-2-7-16(17)19(24)22-11-9-21(10-12-22)18(23)14-5-4-6-15(20)13-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPQSWPRMBOLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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